molecular formula C18H30N2O2 B1662465 Butacaine CAS No. 149-16-6

Butacaine

Cat. No. B1662465
CAS RN: 149-16-6
M. Wt: 306.4 g/mol
InChI Key: HQFWVSGBVLEQGA-UHFFFAOYSA-N
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Description

Butacaine is a small molecule that is approved for veterinary use . It is a white crystalline ester used as a local anesthetic .


Synthesis Analysis

The synthesis of Butacaine involves several steps. The addition of metallic sodium is added to a mixture of allyl alcohol and N,N-dibutylamine, which gives the conjugate addition product and hence 3-dibutylamino-1-propanol . Esterification of this intermediate with para-nitrobenzoyl chloride gives a compound, which upon reduction of the nitro group, completes the synthesis of Butacaine .


Molecular Structure Analysis

The molecular structure of Butacaine is C18H30N2O2 . Its average weight is 306.45 and its mono-isotopic weight is 306.230728214 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Butacaine have been described in the Synthesis Analysis section. The degradation of a pharmaceutical product like Butacaine includes a variety of chemical reactions initiated by different factors including pH, temperature, and light .


Physical And Chemical Properties Analysis

Butacaine is a white crystalline ester . Its chemical formula is C18H30N2O2 and it has a molar mass of 306.443 g/mol .

Scientific Research Applications

Kinetics and Mechanistic Chemistry of Oxidation

Butacaine sulfate, an ester of p-aminobenzoic acid, has been extensively studied for its kinetics in oxidation reactions. Research by Shubha & Kotabagi (2012) in the "Bulletin of The Korean Chemical Society" revealed the first-order dependence on both chloramine-B and butacaine sulfate in an acidic medium. This study provides insights into the redox system's mechanistic chemistry, particularly in spinal anesthesia applications. Similarly, Pai & Meenakshi (2008) in the "International Journal of Chemical Sciences" also investigated the kinetics of butacaine sulfate oxidation, further emphasizing its significance in local anesthetics.

Chemo-Enzymatic Synthesis

The chemo-enzymatic synthesis of butacaine highlights its importance in pharmaceutical applications. Annunziata et al. (2020) in "Catalysts" developed a flow-based synthesis for butacaine, showcasing its value in the production of APIs (Active Pharmaceutical Ingredients). This approach demonstrates butacaine's role in streamlining pharmaceutical manufacturing processes.

Analysis and Detection Techniques

The development of analytical methods for the detection of butacaine is crucial in understanding its pharmacological properties. Ai Su-ying (2000) in the "Journal of Zhanjiang Normal College" detailed a gas chromatography method for separating butacaine along with other compounds, highlighting its analytical significance.

Solubility and Excipient Interaction

The study of butacaine's solubility and interaction with excipients is vital for its formulation in pharmaceuticals. Avdeef et al. (2007) in "Pharmaceutical Research" assessed butacaine's solubility in the presence of various excipients, providing a foundation for its effective formulation in drug delivery systems.

Toxicological and Environmental Impact Studies

Research on butacaine also extends to its environmental and toxicological impacts. Dwivedi et al. (2012) in "Toxicology" explored the toxic effects of butachlor, a related compound, on human cells, offering insights into the potential risks associated with similar chemical compounds.

Quantum Chemical Studies

The interaction of butacaine with other molecules has been explored using quantum chemical studies. For instance, Hashemianzadeh et al. (2008) in "Monatshefte für Chemie - Chemical Monthly" performed quantum mechanical calculations to understand the host-guest inclusion complexes of butacaine with cyclodextrins. This study is essential for understanding how butacaine interacts at the molecular level, which can be crucial for drug delivery and formulation.

Future Directions

The future of Butacaine and similar compounds may lie in the field of flow chemistry and biocatalysis. The development of chemo-enzymatic flow-based routes represents an innovative strategy for the obtainment of APIs by combining the advantages of the flexibility of chemical reactions with the high efficiency, regio-, chemo- and stereo-selectivity of enzymatic biotransformations .

properties

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFWVSGBVLEQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045300
Record name Butacaine
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Butacaine

CAS RN

149-16-6
Record name Butacaine
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Record name Butacaine [INN:BAN]
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Record name Butacaine
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Record name butacaine
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Record name Butacaine
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Record name Butacaine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
DW Jung, GP Brierley - Archives of Biochemistry and Biophysics, 1979 - Elsevier
… In the present communication we report that butacaine and several other local anesthetics … The evidence is consistent with the suggestion that butacaine decreases futile cycling of …
Number of citations: 27 www.sciencedirect.com
SM Hashemianzadeh, AA Rafati, ZB Nojini - Monatshefte für Chemie …, 2008 - Springer
Quantum mechanical (QM) calculations were carried out in order to study the host-guest inclusion complexes of procaine hydrochloride (Pro-H) and butacaine hydrochloride (But-H) …
Number of citations: 6 link.springer.com
TM Reddy, K Balaji, S Reddy, J Reddy - Croatica chemica acta, 2006 - hrcak.srce.hr
A sensitive, simple and accurate differential pulse adsorptive stripping voltammetric (DPAdSV) method for determination of benzocaine (BZE) and butacaine (BTE) using a nafion …
Number of citations: 21 hrcak.srce.hr
DR Fayle, GJ Barritt, FL Bygrave - Biochemical Journal, 1975 - portlandpress.com
… of butacaine concentrations that inhibit adenine nucleotide translocation and the extent of the inhibition are similar to the values obtained for native mitochondria. Butacaine … of butacaine …
Number of citations: 11 portlandpress.com
KD Garlid, RA Nakashima - Journal of Biological Chemistry, 1983 - ASBMB
… We conclude that the uncoupler-like actions of butacaine and quinine do not require NH,'; any electroneutral cation transport coupled to electrophoretic transport of SCN- or NO, will …
Number of citations: 127 www.jbc.org
RL Dorris, TW Gage - Pharmacological Research Communications, 1980 - Elsevier
Butacaine hemisulfate was tested for possible effects on mouse brain and heart catecholamine concentrations. A single dose (50 mg/Kg) lowered brain dopamine and heart and brain …
Number of citations: 4 www.sciencedirect.com
M Crompton, GJ Barritt, JH Bradbury… - Biochemical …, 1976 - Elsevier
… butacaine … butacaine molecule and not specific portions of it, appears to bind to mitochondria in such a manner that the bound butacaine contributes little to the spectrum of butacaine …
Number of citations: 4 www.sciencedirect.com
JP Shubha, V Kotabagi… - Bulletin of the Korean …, 2012 - koreascience.kr
Butacaine sulfate is an ester of p-aminobenzoic acid which has been widely used as a local anaesthetic and it is a long standing agent particularly for spinal anaesthesia. For this reason…
Number of citations: 3 koreascience.kr
EG Henderson, RL Volle - Journal of Pharmacology and Experimental …, 1974 - ASPET
… SKF 525-A (pK a 5.7) or butacaine (pK a 8.9), but not that caused by benzocaine (pK a 3.2: 1 x 10 -3 M). In 2.5 mM [K + ]0 Cl - -free solutions SKF 525-A and butacaine (5-10 x 10 -5 M) …
Number of citations: 5 jpet.aspetjournals.org
B Chance, A Azzi, L Mela, G Radda, H Vainio - FEBS letters, 1969 - core.ac.uk
… thetic, butacaine. The rate of calcium uptake, as reported by the indicator, murexide, has been shown to be enhanced several-fold by butacaine [5,1]. A striking effect of butacaine on the …
Number of citations: 54 core.ac.uk

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